molecular formula C14H19ClN2O B1335174 2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide CAS No. 842974-39-4

2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide

Cat. No.: B1335174
CAS No.: 842974-39-4
M. Wt: 266.76 g/mol
InChI Key: XLYILAICUBXNDB-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide is an organic compound that belongs to the class of acetamides It features a chloro-substituted acetamide group attached to a phenyl ring, which is further substituted with a 3-methyl-piperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide typically involves the following steps:

    Formation of the Intermediate: The synthesis begins with the preparation of 4-(3-methyl-piperidin-1-yl)-phenylamine. This can be achieved by reacting 4-bromoaniline with 3-methylpiperidine in the presence of a suitable base, such as potassium carbonate, under reflux conditions.

    Acylation Reaction: The intermediate 4-(3-methyl-piperidin-1-yl)-phenylamine is then subjected to acylation with chloroacetyl chloride in the presence of a base like triethylamine. This reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound, this compound, in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group in the acetamide moiety can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of amines or other reduced products using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol at low temperatures.

Major Products

    Nucleophilic Substitution: Formation of substituted acetamides.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of amines or other reduced products.

Scientific Research Applications

2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to bioactive molecules.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-[4-(4-methyl-piperidin-1-yl)-phenyl]-acetamide: Similar structure with a different substitution pattern on the piperidine ring.

    2-Chloro-N-[4-(3-ethyl-piperidin-1-yl)-phenyl]-acetamide: Similar structure with an ethyl group instead of a methyl group on the piperidine ring.

    2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-propionamide: Similar structure with a propionamide group instead of an acetamide group.

Uniqueness

2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methyl-piperidin-1-yl group provides distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-[4-(3-methylpiperidin-1-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-11-3-2-8-17(10-11)13-6-4-12(5-7-13)16-14(18)9-15/h4-7,11H,2-3,8-10H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYILAICUBXNDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC=C(C=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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